Loxapine N-Glucuronide Chloride
Description
Significance of Glucuronidation in Drug Biotransformation Pathways
Glucuronidation is a major Phase II metabolic reaction, a process where a glucuronic acid molecule is attached to a drug or its metabolite. jove.comnih.gov This conjugation reaction significantly increases the water solubility of the compound, facilitating its excretion from the body, primarily through urine and bile. wikipedia.orgwikipedia.org By converting lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) forms, glucuronidation plays a vital role in the detoxification and elimination of a wide array of substances, including drugs, toxins, and endogenous compounds like bilirubin. nih.govwikipedia.org
The formation of glucuronide conjugates is a critical step in the clearance of many therapeutic agents. nih.gov For some drugs, glucuronidation is the primary route of metabolism, while for others, it follows initial Phase I reactions, such as oxidation. nih.gov The efficiency of glucuronidation can influence a drug's pharmacokinetic profile, including its half-life and bioavailability.
Enzymatic Basis of N-Glucuronidation for Xenobiotics
The enzymatic drivers of glucuronidation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver, but also present in other tissues like the gastrointestinal tract, kidneys, and lungs. nih.govyoutube.com These enzymes catalyze the transfer of glucuronic acid from the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate molecule. jove.comwikipedia.org
N-glucuronidation specifically involves the attachment of glucuronic acid to a nitrogen atom within the drug molecule. jove.comnih.gov This can occur with various nitrogen-containing functional groups, including primary, secondary, and tertiary amines, as well as amides and sulfonamides. jove.compsu.edu Several UGT isoforms have been identified, each with varying substrate specificities. fiveable.me For instance, UGT1A4 and UGT2B10 are known to play significant roles in the N-glucuronidation of various xenobiotics in humans. nih.govhelsinki.fi Interspecies variability in N-glucuronidation is notable, with humans often exhibiting higher rates than preclinical animal models, largely due to the activity of these specific UGT enzymes. nih.gov
Methodological Approaches in Metabolite Identification and Characterization
The identification and characterization of metabolites, including N-glucuronides, are crucial aspects of drug development. A variety of analytical techniques are employed for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most prominent.
Mass Spectrometry (MS): MS is a powerful technique that measures the mass-to-charge ratio of ions, allowing for the determination of a metabolite's molecular weight and elemental composition. thermofisher.comijpras.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for elucidating molecular formulas. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that aids in the identification of the metabolite. thermofisher.comyoutube.com Liquid chromatography (LC) is often coupled with MS (LC-MS) to separate complex mixtures of metabolites before they are analyzed by the mass spectrometer. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another essential tool for metabolite characterization, providing detailed information about the chemical structure of a molecule. tandfonline.comnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can reveal the connectivity of atoms within a molecule, helping to pinpoint the exact site of glucuronidation. tandfonline.comnumberanalytics.com A key advantage of NMR is its non-destructive nature and its ability to provide unambiguous structural elucidation without the need for reference standards in some cases. tandfonline.com
The combined use of these sophisticated analytical methods allows researchers to confidently identify and structurally characterize drug metabolites like Loxapine (B1675254) N-Glucuronide Chloride, providing a comprehensive understanding of a drug's metabolic fate.
Formation and Metabolic Profile of Loxapine N-Glucuronide Chloride
Loxapine, a dibenzoxazepine (B10770217) tricyclic antipsychotic agent, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these is this compound, a product of phase II conjugation. This article focuses exclusively on the formation and metabolic context of this specific chemical compound.
Enzymology of Loxapine N-Glucuronidation
The formation of this compound is an enzymatic process involving the covalent linkage of glucuronic acid to the tertiary amine of the piperazine (B1678402) moiety on the loxapine molecule. This reaction, known as N-glucuronidation, is catalyzed by a specific family of enzymes.
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Mediating N-Glucuronidation of Loxapine
The biotransformation of loxapine via N-glucuronidation is primarily mediated by specific isoforms of the UDP-glucuronosyltransferase (UGT) enzyme superfamily. Research into the metabolism of drugs containing tertiary amine structures has identified UGT1A4 and UGT2B10 as the principal enzymes responsible for this metabolic pathway. nih.govnih.gov Studies involving loxapine have indicated that UGT1A4 and UGT2B10 are indeed the most active UGT enzymes in its metabolism. nih.gov
UGT1A4 is recognized for its role in the N-glucuronidation of various compounds, including antipsychotics and antidepressants. nih.gov UGT2B10 often exhibits a higher affinity for numerous tertiary amine substrates compared to UGT1A4, suggesting it may be a more significant enzyme for the metabolism of these compounds at therapeutic concentrations. nih.gov For clozapine, a structurally similar antipsychotic, UGT1A1, UGT1A3, UGT1A4, and UGT2B10 have all been shown to be involved in its glucuronidation, further highlighting the importance of the UGT1A and UGT2B subfamilies in the metabolism of this class of drugs. nih.gov
Table 1: Key UGT Isoforms in Tertiary Amine Glucuronidation
| UGT Isoform | Role in Tertiary Amine Glucuronidation | Notes |
|---|---|---|
| UGT1A4 | Primary enzyme responsible for N-glucuronidation of many tertiary amines. | Activity is well-documented for various antipsychotics and antidepressants. nih.govnih.gov |
| UGT2B10 | Exhibits high affinity for many tertiary amine substrates. | Considered a major contributor to N-glucuronidation, potentially more so than UGT1A4 at therapeutic drug levels. nih.gov |
| UGT1A3 | Can catalyze the N-glucuronidation of some amine-containing compounds. | Generally considered to have a lesser role than UGT1A4 and UGT2B10 for most tertiary amines. nih.gov |
In Vitro Assay Development and Optimization for UGT-Mediated Loxapine N-Glucuronidation
The study of loxapine N-glucuronidation in a laboratory setting requires the development and optimization of in vitro assays. These assays are essential for characterizing the kinetics of the reaction and identifying the specific UGT isoforms involved.
Standard in vitro experimental systems utilize human liver microsomes (HLM) or recombinant UGTs as the enzyme source. nih.govresearchgate.net HLMs contain a mixture of drug-metabolizing enzymes and provide a physiologically relevant environment, while recombinant UGTs (specific isoforms expressed in cell lines) allow for the precise identification of which enzymes are responsible for the metabolism (reaction phenotyping). researchgate.net
A typical assay for UGT-mediated glucuronidation includes several key components:
Enzyme Source: Pooled HLM or specific recombinant UGT1A4 and UGT2B10 enzymes.
Substrate: Loxapine.
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA) is the essential sugar donor for the glucuronidation reaction. nih.gov
Activating Agent: The active site of UGTs is located within the lumen of the endoplasmic reticulum, which can be a barrier to substrates in microsomal preparations (a phenomenon known as latency). To ensure maximal enzyme activity, a pore-forming agent like alamethicin (B1591596) is used to disrupt the microsomal membrane. nih.govresearchgate.net
Buffer System: The reaction is carried out in a suitable buffer, such as Tris buffer, at a physiological pH of 7.5 and a temperature of 37°C. nih.gov
Optimization of the assay involves varying the concentrations of the substrate, protein, and cofactors to determine the ideal kinetic conditions. Following incubation, the reaction is stopped, and the formation of this compound is quantified using advanced analytical techniques like High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which can separate and accurately measure the parent drug and its metabolites. nih.gov
Substrate Specificity Analysis of UGTs for Tertiary Amine Glucuronidation
UGT enzymes exhibit selectivity for the substrates they metabolize. The N-glucuronidation of loxapine specifically involves the formation of a quaternary ammonium-linked glucuronide at its aliphatic tertiary amine group. researchgate.netfrontiersin.org
Studies comparing various UGT isoforms have consistently shown that UGT1A4 and UGT2B10 have a particular specificity for metabolizing tertiary amines. nih.govnih.gov UGT2B10, in particular, often demonstrates higher affinity and clearance for these types of compounds when compared to UGT1A4. nih.gov This suggests that at the lower concentrations of drug typically found in the body, UGT2B10 may play a more dominant role in the N-glucuronidation pathway. It is also noteworthy that common laboratory animals like rodents lack a direct homologue for the human UGT1A4 gene, making them less suitable models for predicting human N-glucuronidation metabolism. nih.gov
Loxapine Metabolic Network and Metabolite Hierarchy
Loxapine N-glucuronidation is one of several metabolic pathways that the drug undergoes. To understand its significance, it must be viewed within the context of loxapine's complete biotransformation network.
Overview of Primary Oxidative and N-Oxidation Pathways of Loxapine
Before or in parallel with glucuronidation, loxapine is extensively metabolized through phase I oxidative reactions, primarily catalyzed by the cytochrome P450 (CYP) enzyme system. The main primary pathways include:
N-demethylation: Removal of the methyl group from the piperazine ring to form amoxapine, which is itself an active antidepressant. nih.gov
Aromatic Hydroxylation: The addition of hydroxyl groups to the tricyclic structure, forming 7-hydroxyloxapine (B195982) and 8-hydroxyloxapine. These reactions are mediated by specific CYP isoforms: CYP3A4 and CYP2D6 are involved in forming 7-hydroxyloxapine, while CYP1A2 is responsible for producing 8-hydroxyloxapine. nih.gov
N-oxidation: Formation of loxapine N-oxide. nih.gov
These oxidative metabolites can then undergo further phase II conjugation, including glucuronidation of the newly formed hydroxyl groups.
Table 2: Major Metabolic Pathways of Loxapine
| Pathway | Metabolite(s) | Key Enzymes |
|---|---|---|
| N-Demethylation | Amoxapine | CYP3A4, CYP2C19, CYP2C8 |
| Hydroxylation | 7-hydroxyloxapine | CYP3A4, CYP2D6 |
| 8-hydroxyloxapine | CYP1A2 | |
| N-Oxidation | Loxapine N-oxide | Flavonoid monoamine oxidases |
| N-Glucuronidation | Loxapine N-Glucuronide | UGT1A4, UGT2B10 |
Properties
CAS No. |
145823-23-0 |
|---|---|
Molecular Formula |
C24H27Cl2N3O7 |
Molecular Weight |
540.39 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-β-D-glucopyranuronosyl-1-methyl-piperazinium Chloride |
Origin of Product |
United States |
Formation and Metabolic Profile of Loxapine N Glucuronide Chloride
Loxapine (B1675254) Metabolic Network and Metabolite Hierarchy
Identification and Characterization of Other Glucuronidated Loxapine Metabolites (e.g., 7-Hydroxy-loxapine-glucuronide)
One of the notable glucuronidated metabolites is 7-Hydroxy-loxapine-glucuronide. This compound is formed from the phase I metabolite, 7-hydroxyloxapine (B195982). The molecular formula of 7-Hydroxy-loxapine-glucuronide is C24H26ClN3O8, with a molecular weight of 519.93 g/mol .
The identification and characterization of such glucuronide metabolites typically rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a primary method for detecting and quantifying these compounds in biological samples. vulcanchem.com The structural confirmation often requires more sophisticated analysis.
Structural Elucidation of Loxapine N Glucuronide Chloride
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the definitive technique for the analysis of loxapine and its metabolites, including the N-glucuronide conjugate. researchgate.net This powerful combination allows for the physical separation of the analyte from other matrix components followed by its highly specific detection and quantification based on its mass-to-charge ratio.
The successful analysis of Loxapine N-Glucuronide Chloride hinges on effective chromatographic separation. Due to the polar nature of the glucuronide moiety, reversed-phase high-performance liquid chromatography (HPLC) is the standard approach. sigmaaldrich.com Optimization of several key parameters is crucial to achieve a sharp, symmetrical peak with adequate retention time, ensuring resolution from the parent drug, loxapine, its other metabolites like 7-OH-loxapine and 8-OH-loxapine, and endogenous matrix components. researchgate.netresearchgate.net
Key chromatographic variables that require optimization include:
Stationary Phase: C18 columns are frequently employed for the analysis of loxapine and its related compounds, providing the necessary hydrophobic interaction for retention. researchgate.net
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. nih.gov The gradient is programmed to start with a higher aqueous content to retain the polar glucuronide and gradually increase the organic content to elute it from the column.
Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A balance must be struck to ensure good separation without unduly lengthening the run time. nih.gov
Column Temperature: Maintaining a consistent and optimized column temperature helps ensure reproducible retention times and can improve peak shape. researchgate.net
Table 1: Example Optimized Chromatographic Conditions for Metabolite Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides appropriate hydrophobicity for retaining loxapine metabolites while allowing for efficient separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent used to elute analytes from the column during a gradient run. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for analytical LC-MS, balancing speed and separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature can reduce viscosity, improve peak symmetry, and ensure consistent retention. |
| Injection Volume | 5 - 10 µL | Standard volume for injecting a processed biological sample. |
High-resolution mass spectrometry (HRAMS), often performed on Orbitrap or time-of-flight (TOF) instruments, is invaluable for the analysis of metabolites. HRAMS provides a highly accurate mass measurement, which can confirm the elemental composition of this compound.
A key strategy for identifying glucuronide conjugates in an untargeted or targeted manner is to screen for a characteristic neutral loss. nih.gov During tandem mass spectrometry (MS/MS), the glucuronic acid moiety (C₆H₈O₆) is readily cleaved, resulting in a neutral loss of 176.0321 Da. nih.gov Detecting this specific mass difference between the precursor ion and a fragment ion is strong evidence for the presence of a glucuronide.
Further fragmentation of the aglycone (the molecule remaining after the glucuronic acid is removed) provides structural confirmation. For Loxapine N-Glucuronide, the precursor ion would be the protonated molecule [M+H]⁺. In the MS/MS scan, two key fragmentation events would be expected: the neutral loss of glucuronic acid to yield the loxapine ion, and the subsequent fragmentation of the loxapine ion itself.
Table 2: Expected Mass Spectrometry Parameters for Loxapine N-Glucuronide
| Parameter | Description | Expected m/z |
|---|---|---|
| Precursor Ion [M+H]⁺ | Loxapine (C₁₈H₁₈ClN₃O) + Glucuronic Acid (C₆H₈O₆) + H⁺ | 504.1482 |
| Key Fragment 1 (Neutral Loss) | Loss of glucuronic acid moiety from the precursor ion. This fragment corresponds to the [M+H]⁺ of loxapine. | 328.1160 |
| Key Fragment 2 (Characteristic Ion) | Characteristic fragment ions of glucuronic acid itself. | e.g., 113.0233, 85.0284 |
| Other Fragments | Further fragmentation of the loxapine aglycone. | Dependent on collision energy |
Sample Preparation and Matrix Effects in Biological Research Matrices
Analysis of biological matrices like plasma or urine requires extensive sample preparation to remove proteins, salts, and other interfering substances. nih.gov This is crucial for preventing ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect, which can compromise the accuracy of quantification.
A primary challenge in metabolite analysis is quantifying the conjugated and unconjugated forms of a drug separately. The most common method to achieve this is through enzymatic hydrolysis. covachem.com Samples are split into two aliquots: one is analyzed directly to measure the unconjugated (free) metabolites, while the second is treated with β-glucuronidase enzyme. sigmaaldrich.com This enzyme specifically cleaves the glucuronide bond, converting Loxapine N-Glucuronide back to loxapine. covachem.commdpi.com The increase in the concentration of loxapine in the hydrolyzed sample compared to the untreated sample corresponds to the initial concentration of the Loxapine N-Glucuronide conjugate.
The efficiency of this hydrolysis is critical and depends on several factors. nih.gov Research has shown that different sources of β-glucuronidase (e.g., recombinant, E. coli, Helix pomatia) have varying efficiencies, and conditions must be optimized. sigmaaldrich.commdpi.com N-glucuronides can sometimes be more resistant to hydrolysis than O-glucuronides, requiring careful optimization of incubation time, temperature, and pH. mdpi.comnih.gov
Table 3: Typical Conditions for Enzymatic Hydrolysis
| Parameter | Condition | Rationale |
|---|---|---|
| Enzyme | β-Glucuronidase (e.g., from Helix pomatia or recombinant) | Specifically cleaves the glucuronide conjugate to release the aglycone (loxapine). mdpi.com |
| pH | 4.5 - 6.8 | Optimal pH for enzyme activity; can be compound and enzyme-source dependent. sigmaaldrich.comnih.gov |
| Temperature | 37 - 60 °C | Incubation temperature to promote enzymatic activity. Recombinant enzymes may be effective at lower temperatures. mdpi.comnih.gov |
| Incubation Time | 30 minutes to 24 hours | Duration required for complete hydrolysis, which can be significantly shorter with newer recombinant enzymes. nih.govnih.gov |
To correct for variability during sample preparation and analysis, a stable isotope-labeled internal standard (SIL-IS) is indispensable. For the analysis of Loxapine N-Glucuronide, a deuterated analog such as Loxapine-d3 or, ideally, Loxapine N-Glucuronide-d3 would be used. nih.gov An internal standard is a compound that is chemically almost identical to the analyte but has a different mass due to the incorporation of heavy isotopes (like deuterium). core.ac.uk
The SIL-IS is added to every sample, standard, and quality control at a known concentration at the very beginning of the sample preparation process. Because it behaves identically to the analyte during extraction, chromatography, and ionization, any loss of analyte or fluctuation in instrument response will be mirrored by the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are canceled out, leading to highly accurate and precise quantification. nih.govcore.ac.uk
Stability Assessment of this compound under Varied Research Conditions
Assessing the stability of an analyte in biological matrices is a required part of method validation. It ensures that the measured concentration accurately reflects the concentration at the time of sample collection. Stability is evaluated under conditions that mimic sample handling, storage, and processing. nih.gov For this compound, this would involve testing its degradation under various scenarios.
Freeze-Thaw Stability: Samples are subjected to multiple cycles of freezing (e.g., at -80 °C) and thawing to room temperature to simulate potential sample retrieval and re-analysis. nih.gov
Short-Term/Bench-Top Stability: Samples are kept at room temperature for a defined period (e.g., 4-24 hours) to assess stability during sample processing. nih.gov
Long-Term Stability: Samples are stored at low temperatures (e.g., -80 °C) for an extended duration (weeks or months) to establish allowable storage times. nih.gov
Forced Degradation: To understand potential degradation pathways, the compound can be subjected to harsh conditions such as strong acid, strong base, oxidation, and photolytic exposure. nih.gov This helps ensure the analytical method can distinguish the intact drug from its degradants.
Bioanalytical Method Validation for Preclinical Research Applications
The robust validation of bioanalytical methods is a critical prerequisite for the successful execution of preclinical research involving this compound. This process ensures the reliability, reproducibility, and accuracy of the data generated during pharmacokinetic and toxicokinetic studies. The validation of a bioanalytical method for this compound in various biological matrices, such as plasma, urine, or tissue homogenates, must adhere to stringent guidelines established by regulatory authorities. The primary objective is to demonstrate that the analytical method is suitable for its intended purpose.
The development and validation of such methods, typically employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), are fundamental to accurately quantifying the concentration of this compound in biological samples. nih.govglobalresearchonline.net While specific research on the bioanalytical method validation for this compound is not extensively detailed in publicly available literature, the established principles of bioanalytical method validation for metabolites of pharmaceutical compounds provide a clear framework. nih.gov
Specificity and Selectivity
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, other metabolites, or concomitant medications. For this compound, this would involve demonstrating a lack of interference at the analyte's retention time and mass-to-charge ratio from the parent drug, loxapine, and its other known metabolites like 7-hydroxy-loxapine and 8-hydroxy-loxapine. nih.gov This is typically achieved by analyzing blank matrix samples from multiple sources and comparing the response to that of a spiked sample at the LLOQ.
Linearity and Range
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A calibration curve is generated by plotting the instrument response versus the concentration of the analyte. For preclinical applications, the concentration range should encompass the expected in-vivo concentrations of this compound.
Table 1: Illustrative Linearity Data for this compound Assay
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 2.5 | 2.55 | 102.0 |
| 5.0 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 25.0 | 24.75 | 99.0 |
| 50.0 | 50.50 | 101.0 |
| 100.0 | 99.50 | 99.5 |
| 200.0 | 201.00 | 100.5 |
| This table is for illustrative purposes only and represents typical acceptance criteria. |
Accuracy and Precision
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. Both are assessed at multiple concentration levels, typically at the LLOQ, low, medium, and high-quality control (QC) concentrations.
Table 2: Representative Intra- and Inter-Assay Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) |
| Mean Conc. (ng/mL) | Accuracy (%) | ||
| LLOQ | 1.0 | 1.02 | 102.0 |
| Low QC | 3.0 | 2.95 | 98.3 |
| Mid QC | 30.0 | 30.60 | 102.0 |
| High QC | 150.0 | 148.50 | 99.0 |
| This table is for illustrative purposes only and represents typical acceptance criteria. |
Stability
The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes bench-top stability, freeze-thaw stability, and long-term storage stability. Demonstrating stability is crucial to ensure that the measured concentration reflects the actual concentration at the time of sample collection.
Table 3: Example Stability Assessment for this compound in Plasma
| Stability Condition | Duration | Mean Concentration (ng/mL) | Accuracy (%) |
| Bench-top (Room Temperature) | 4 hours | 2.90 (Low QC) | 96.7 |
| 147.00 (High QC) | 98.0 | ||
| Freeze-Thaw | 3 cycles | 2.88 (Low QC) | 96.0 |
| 146.25 (High QC) | 97.5 | ||
| Long-Term (-80°C) | 90 days | 2.94 (Low QC) | 98.0 |
| 148.50 (High QC) | 99.0 | ||
| This table is for illustrative purposes only and represents typical acceptance criteria. |
Preclinical Pharmacological and Biochemical Characterization of Loxapine N Glucuronide Chloride
Assessment of Pharmacological Activity and Receptor Interactions of N-Glucuronide Metabolites in In Vitro Systems
Examination of General Inactivity of Glucuronide Conjugates
Glucuronidation is a pivotal Phase II metabolic process wherein a glucuronic acid moiety is attached to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org This conjugation significantly increases the hydrophilicity and molecular weight of the parent compound, transforming it into a more water-soluble metabolite. nih.govwikipedia.org Consequently, these glucuronide conjugates are typically more readily eliminated from the body through urine or feces. wikipedia.org
From a pharmacological standpoint, glucuronides are generally considered to be biologically inactive. nih.govtaylorandfrancis.com This inactivation is a core aspect of the detoxification process, as the conjugation often prevents the metabolite from binding to the receptors or enzymes that the parent drug targets. wikipedia.org The increased polarity and negative charge of the glucuronide metabolite also limit its ability to passively cross cell membranes, further reducing the potential for pharmacological activity. hyphadiscovery.comresearchgate.net Therefore, the formation of glucuronides is broadly viewed as a terminal step in drug metabolism, effectively deactivating the compound and facilitating its excretion. nih.govtaylorandfrancis.com
Comparative Analysis with Select Glucuronides Exhibiting Pharmacological Activity
While the vast majority of glucuronide conjugates are inactive, there are notable exceptions where the metabolite retains or even exhibits enhanced pharmacological activity compared to the parent compound. nih.govnih.govresearchgate.net A primary example is morphine-6-glucuronide (B1233000) (M6G), a metabolite of morphine. nih.gov Unlike most glucuronides, M6G is a potent analgesic, demonstrating a high affinity for the µ-opioid receptor and the ability to cross the blood-brain barrier. nih.gov Its analgesic potency is reported to be significantly higher than that of morphine itself. nih.gov
Other instances of active glucuronides include the conjugates of certain non-steroidal anti-inflammatory drugs (NSAIDs). Some acyl glucuronides can be chemically reactive and may contribute to drug toxicity through covalent protein binding. nih.govresearchgate.net These exceptions underscore that the assumption of universal inactivity for glucuronide metabolites is not absolute and that their pharmacological potential must be evaluated on a case-by-case basis.
Table 1: Comparative Properties of Inactive vs. Active Glucuronide Metabolites
| Feature | Generally Inactive Glucuronides (e.g., Loxapine (B1675254) N-Glucuronide) | Pharmacologically Active Glucuronides (e.g., Morphine-6-Glucuronide) |
|---|---|---|
| Pharmacological Activity | Considered biologically inert or significantly less active than the parent drug. nih.govtaylorandfrancis.com | Retains or possesses greater activity than the parent compound. nih.govnih.gov |
| Receptor Binding | Typically shows negligible affinity for the parent drug's target receptors. | Demonstrates significant affinity for target receptors. nih.gov |
| Membrane Permeability | Low; requires active transport for cellular efflux. hyphadiscovery.com | May possess mechanisms to cross biological barriers like the blood-brain barrier. nih.gov |
Impact of N-Glucuronidation on In Vitro Cellular Disposition and Transport Mechanisms
The process of N-glucuronidation fundamentally alters the physicochemical properties of a molecule like loxapine, which in turn dictates its cellular disposition and transport. The addition of the glucuronic acid group renders the Loxapine N-Glucuronide metabolite highly polar and hydrophilic. hyphadiscovery.comresearchgate.net This structural change means the metabolite cannot easily diffuse across the lipid bilayers of cell membranes in the way that the more lipophilic parent drug can. researchgate.net
Consequently, the movement and elimination of Loxapine N-Glucuronide from within the cell are critically dependent on active transport mechanisms mediated by membrane-bound efflux transporters. hyphadiscovery.comresearchgate.net These transporters act as cellular pumps, actively expelling the glucuronidated metabolite from the intracellular environment into the bloodstream or bile. Key families of transporters involved in the efflux of glucuronide conjugates include the multidrug resistance-associated proteins (MRPs) and the breast cancer resistance protein (BCRP). nih.govfrontiersin.org
In vitro studies with various compounds have demonstrated that the interplay between UGT enzymes and these efflux transporters governs the intracellular concentration of both the parent drug (aglycone) and its glucuronide metabolite. researchgate.netnih.gov Inhibition of efflux transporters can lead to an intracellular accumulation of the glucuronide conjugate and a corresponding decrease in its elimination rate. nih.gov While a study on the parent compound, loxapine, found that it was not a substrate for the efflux transporter P-glycoprotein (P-gp) but a weak inhibitor, the disposition of its N-glucuronide metabolite would be governed by other transporters like MRPs and BCRP that specialize in handling such conjugated molecules. frontiersin.orgnih.gov
Species-Specific Metabolic Differences in Loxapine N-Glucuronidation Observed in Animal Models
Significant species differences are frequently observed in drug metabolism, and N-glucuronidation is no exception. nih.gov The expression levels and substrate specificities of UGT enzymes can vary considerably between humans and common laboratory animal species such as rats, dogs, and non-human primates. researchgate.netnel.edu For N-glucuronidation of tertiary amines like loxapine, this variability can be particularly pronounced. hyphadiscovery.comnih.gov
In humans, N-glucuronidation is a recognized metabolic pathway for loxapine. One study quantified the urinary excretion of the quaternary ammonium-linked glucuronide of loxapine, finding it accounted for a mean of 1.6% of the administered dose. nih.gov This pathway is also observed for the structurally similar antipsychotic, clozapine. nih.gov The UGT enzymes primarily responsible for N-glucuronidation in humans, particularly of aromatic N-heterocycles, are UGT1A4 and UGT2B10. hyphadiscovery.comnih.gov The activity of these specific enzymes is often reported to be much higher in humans than in preclinical animal models. hyphadiscovery.com
For tertiary amines, N-glucuronidation is commonly seen in non-human primates and humans, suggesting primates may be a more suitable model than rodents for this specific metabolic pathway. nih.gov However, the ability of a species to form N-glucuronides is highly compound-dependent. nih.gov For example, in the metabolism of one mTOR inhibitor, N-glucuronide metabolites were found in the liver microsomes of rats, dogs, and humans, but one of the primary glucuronidation pathways was not detected in non-human primates. researchgate.net This highlights the caution required when extrapolating metabolic data from animal models to humans. researchgate.net The absence of a specific N-glucuronide in the urine of an animal species does not necessarily mean it cannot form the conjugate, as it may be preferentially excreted in the bile. nih.gov
Table 2: Observed Species Differences in N-Glucuronidation
| Species | General N-Glucuronidation Capacity for Tertiary Amines | Specific Findings Related to Loxapine/Similar Compounds |
|---|---|---|
| Human | N-glucuronidation is a common pathway, often mediated by UGT1A4 and UGT2B10. hyphadiscovery.com | Loxapine N-glucuronide is a known metabolite, accounting for 1.6% of the dose in urine. nih.gov |
| Non-Human Primate | Often considered a good model for human N-glucuronidation of tertiary amines. nih.gov | N-glucuronidation can be favored, but compound-specific differences exist. researchgate.net |
| Dog | Capable of N-glucuronidation, but rates and pathways can differ from humans. researchgate.net | Data specific to loxapine is limited; general species differences apply. |
| Rat | Capable of N-glucuronidation, but often quantitatively different from humans. nel.eduresearchgate.net | Data specific to loxapine is limited; generally not considered the most predictive model for N-glucuronidation in humans. |
Research Applications and Future Directions for Loxapine N Glucuronide Chloride
Role as a Reference Standard in Mechanistic and Analytical Research
A chemically pure and stable reference standard is the cornerstone of accurate and reproducible analytical measurements. Loxapine (B1675254) N-Glucuronide Chloride fulfills this role in toxicological and biochemical research, enabling precise identification and quantification of this specific metabolite in complex biological matrices.
In forensic and pharmaceutical toxicology, the unambiguous identification and quantification of drug metabolites are crucial for interpreting clinical outcomes, overdose cases, and pharmacokinetic profiles. Loxapine undergoes extensive metabolism in humans, with N-glucuronidation being one of the observed pathways. nih.govnih.gov Consequently, Loxapine N-glucuronide is a known human metabolite that can be present in biological samples such as urine and plasma. nih.gov
The availability of a certified Loxapine N-Glucuronide Chloride reference standard is indispensable for the validation of analytical methods used in toxicology laboratories. lgcstandards.com Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to detect and quantify loxapine and its various metabolites, including hydroxylated derivatives and N-oxides. nih.govnih.govmedchemexpress.com For these methods to be accurate, a reference standard for each metabolite is required to establish calibration curves, determine limits of detection and quantification, and confirm the identity of the analyte in a given sample. In forensic investigations of loxapine intoxication, the presence and concentration of its glucuronide conjugate can provide additional information about the timeline and extent of drug exposure. oup.com
Table 1: Analytical Methods for Loxapine and its Metabolites
| Analytical Technique | Analytes Measured | Application | Key Advantages |
| LC-MS/MS | Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine, Loxapine N-Oxide | Clinical and forensic quantification in plasma | High sensitivity and specificity; simultaneous measurement of multiple analytes. nih.gov |
| HPLC with Coulometric and Diode Array Detection | Olanzapine (B1677200) (similar antipsychotic) and its metabolites | Therapeutic drug monitoring | Established method for parent drug and metabolite analysis. researchgate.net |
| Gas Chromatography (GC) with NPD or MS | Loxapine and Amoxapine | Postmortem blood and tissue analysis | Effective for quantifying parent drug and primary metabolite in overdose cases. oup.com |
While the direct application of this compound as a biochemical tool in proteomics research is not extensively documented in publicly available literature, the study of drug-protein interactions is a critical area of pharmacology. Some drug metabolites, particularly reactive species like certain acyl glucuronides, are known to form covalent adducts with proteins, which can lead to immune-mediated toxicity. clinpgx.org Although N-glucuronides are generally considered stable, their potential to interact with proteins, either directly or following metabolic reactivation, remains an area for potential investigation. A synthesized standard like this compound would be essential for any such in vitro studies aimed at identifying protein targets or characterizing the nature of these interactions.
Utility as a Mechanistic Probe for UGT Isoform Characterization in Drug Metabolism Research
Understanding the specific enzymes responsible for a drug's metabolism is fundamental to predicting drug-drug interactions and inter-individual variability in drug response. Glucuronidation is a major Phase II metabolic pathway catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.net For drugs containing tertiary amines, N-glucuronidation is primarily mediated by the human UGT1A4 and UGT2B10 isoforms. nih.govhyphadiscovery.com
This compound serves as an essential tool for "UGT reaction phenotyping"—the process of identifying which specific UGT isoforms are responsible for its formation. springernature.com In this application, researchers use in vitro systems, such as human liver microsomes or recombinant UGT enzymes expressed in cell lines, to study the metabolism of the parent drug, loxapine. nih.govresearchgate.net The availability of the authentic N-glucuronide metabolite as a reference standard allows for:
Unambiguous Product Identification: Confirming that the metabolite produced in the incubation is indeed the N-glucuronide.
Kinetic Analysis: Quantifying the rate of formation of the metabolite by different UGT isoforms to determine their relative contributions.
Inhibition Studies: Assessing how other drugs might inhibit the formation of Loxapine N-glucuronide, thereby predicting potential drug-drug interactions.
Studies on the structurally similar antipsychotic olanzapine have demonstrated that genetic polymorphisms in UGT1A4 can significantly alter the rate of N-glucuronide formation, highlighting the clinical relevance of such research. nih.gov Using this compound as a probe allows for similar investigations into the metabolism of loxapine, helping to elucidate the impact of genetic variability on its clearance.
Table 2: Key Human UGT Isoforms in N-Glucuronidation
| UGT Isoform | Common Substrates | Significance |
| UGT1A4 | Olanzapine, Clozapine, Amitriptyline, Lamotrigine | A primary enzyme for the N-glucuronidation of many psychotropic drugs and other tertiary amines. nih.govresearchgate.net |
| UGT2B10 | Nicotine, Dothiepin, Cyclobenzaprine | Exhibits high affinity for many tertiary amine substrates; polymorphisms can lead to significant exposure differences. nih.gov |
Advanced Computational Modeling and Simulation of N-Glucuronidation Pathways
Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. 47.251.13 These models are increasingly used in drug development to predict human pharmacokinetics and the impact of intrinsic factors (e.g., genetics, organ impairment) and extrinsic factors (e.g., drug-drug interactions).
For a drug like loxapine, where glucuronidation is a relevant clearance pathway, building an accurate PBPK model requires precise quantitative data on the formation and disposition of its metabolites. This compound is critical for generating such data. Experimental values for its rate of formation by various UGT isoforms, its potential transport by efflux proteins (like P-glycoprotein or MRPs), and its subsequent elimination are all necessary inputs for the model. While specific PBPK models for loxapine N-glucuronidation are not widely published, models for other glucuronidated drugs have successfully incorporated these parameters. 47.251.13 Molecular modeling studies have also been used to investigate the interaction between UGT enzymes and their substrates, providing further mechanistic insight into the glucuronidation process. nih.gov
Exploration of Emerging Research Areas for N-Glucuronide Metabolites in Drug Discovery
The landscape of drug discovery is continually evolving. A current trend involves designing drug candidates with reduced reliance on cytochrome P450 (CYP) metabolism to minimize certain drug-drug interactions. This strategy has inadvertently increased the importance of Phase II metabolic pathways, such as glucuronidation. hyphadiscovery.com As a result, N-glucuronides are more frequently encountered as major metabolites of new chemical entities.
This shift has spurred new research into the roles of these metabolites. While historically considered inert and readily excreted, this assumption is being challenged. Research is now focusing on:
Metabolite Stability and Reactivity: Although generally more stable than acyl glucuronides, the stability of N-glucuronides can vary. Some have been linked to toxicity following deconjugation back to the parent aglycone in specific environments like the bladder. scispace.com
Transporter Interactions: Glucuronide metabolites are anions and often substrates for efflux transporters. Understanding these interactions is key to predicting their disposition and potential impact on cellular processes.
Pharmacological Activity: While most N-glucuronides are inactive, the possibility of pharmacological or toxicological activity cannot be dismissed without investigation, especially for major metabolites.
The availability of high-purity standards like this compound is fundamental to exploring these emerging areas. It enables researchers to conduct definitive studies on the metabolite's stability, transport kinetics, and potential off-target effects, contributing to a more comprehensive safety and efficacy profile of the parent drug.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of Loxapine N-Glucuronide Chloride, and how do they influence experimental design in pharmacokinetic studies?
- Methodological Answer: Focus on identifying the enzymes responsible for glucuronidation. UGT isoforms 1A3 and 1A4 are critical for primary amine glucuronidation but do not act on tertiary amines like loxapine . Use in vitro assays with human liver microsomes or recombinant UGT enzymes to confirm substrate specificity. Analytical techniques like HPLC-MS are recommended to quantify metabolites and validate pathways. Include controls for pH and temperature, as N-glucuronide stability varies under acidic conditions (e.g., urinary pH 5.5) .
Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Validate methods using calibration curves with deuterated internal standards to account for matrix effects. Ensure sample preparation includes enzymatic hydrolysis (e.g., β-glucuronidase) to distinguish between conjugated and unconjugated forms. Reference protocols from regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for reproducibility .
Q. How does the stability of this compound vary under different experimental storage conditions?
- Methodological Answer: Stability is pH-dependent. At pH 5.5, N-glucuronides are 14–30 times more stable than their N-hydroxy metabolites . Store samples at -80°C to prevent hydrolysis. For short-term experiments, use buffers with stabilizers like EDTA to chelate metal ions that may catalyze degradation. Include stability testing in method validation, assessing freeze-thaw cycles and room-temperature exposure .
Advanced Research Questions
Q. How can contradictory data on the enzymatic activity of UGT isoforms toward this compound be resolved?
- Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., pH, cofactors). Replicate studies using standardized protocols (e.g., UDPGA concentration at 5 mM). Employ kinetic analyses (Km, Vmax) to compare enzyme affinity across isoforms. Cross-validate findings with in silico docking simulations to assess binding interactions. Address interspecies variability by testing human-specific UGT isoforms .
Q. What experimental models are optimal for studying the pharmacodynamic effects of this compound in vivo?
- Methodological Answer: Use transgenic mice expressing human UGT enzymes to mimic human metabolism. For CNS effects, pair microdialysis with LC-MS to measure brain-to-plasma ratios. Adhere to NIH guidelines for preclinical studies, including sample size calculations and blinding to reduce bias. Compare results to in vitro hepatocyte models to assess translational relevance .
Q. How should researchers design studies to evaluate the role of this compound in drug-drug interactions?
- Methodological Answer: Co-incubate loxapine with known UGT inhibitors (e.g., fluconazole) or inducers (e.g., rifampicin) in primary hepatocytes. Measure changes in metabolite formation via LC-MS. Use physiologically based pharmacokinetic (PBPK) modeling to predict clinical interactions. Incorporate CYP450 enzyme profiling, as glucuronidation often intersects with oxidative metabolism .
Q. What statistical approaches are critical for interpreting variability in glucuronidation efficiency across demographic groups?
- Methodological Answer: Apply multivariate regression to account for covariates like age, sex, and genetic polymorphisms (e.g., UGT1A4*3). Use non-linear mixed-effects modeling (NONMEM) for population pharmacokinetics. Stratify data by haplotype and validate findings with bootstrapping to ensure robustness. Report confidence intervals and effect sizes to highlight clinical significance .
Data Integration and Literature Review
Q. How can existing literature on this compound be systematically synthesized to identify research gaps?
- Methodological Answer: Conduct a PRISMA-guided systematic review. Use databases like PubMed and EMBASE with MeSH terms (e.g., "glucuronides/metabolism," "loxapine/pharmacokinetics"). Screen for studies reporting kinetic parameters or clinical outcomes. Perform meta-analyses on heterogeneity using tools like RevMan. Highlight gaps such as limited data on pediatric populations or long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
